![molecular formula C17H24FNO3S B2906376 tert-Butyl 4-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate CAS No. 1353989-67-9](/img/structure/B2906376.png)
tert-Butyl 4-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate
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Description
Tert-Butyl 4-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate, commonly known as TFP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. TFP belongs to the class of piperidine derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential use in laboratory experiments.
Future Directions
: UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control : A single crystal study on tert-butyl-4-((4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-yloxy)methyl)piperidine-1-carboxylate : tert-butyl 4-((tosyloxy)methyl )piperidine-1-carboxylate - ChemSpider : [ter
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound is a precursor used in the synthesis of fentanyl and its analogues . Fentanyl is a potent opioid receptor agonist, so it is possible that the compound may also interact with these receptors.
Biochemical Pathways
The compound is involved in the synthesis of fentanyl and its analogues . These substances are potent opioid receptor agonists and their biochemical effects are mediated through the activation of these receptors. Activation of opioid receptors leads to a decrease in the perception of pain.
Result of Action
Fentanyl, for example, can cause analgesia, sedation, and respiratory depression by acting on opioid receptors .
properties
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)sulfinylmethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3S/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)12-23(21)15-6-4-14(18)5-7-15/h4-7,13H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYPZQIUAREBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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